N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
CAS No.: 1564690-19-2
Cat. No.: VC2768983
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564690-19-2 |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 |
| Standard InChI Key | ZSILEKGMKFUCJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)Br)CNC2CC2 |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)CNC2CC2 |
Introduction
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14BrN. It belongs to the class of cyclopropanamines, characterized by a cyclopropane ring attached to an amine group. The presence of a bromine atom and a methyl group on the phenyl ring makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Synthesis Method
The synthesis of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine typically involves a nucleophilic substitution reaction. A common method includes reacting 3-bromo-5-methylbenzyl chloride with cyclopropylamine. This reaction is facilitated by the use of a base such as sodium hydroxide or potassium carbonate, often conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of reactants.
Biological Activities and Potential Applications
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has garnered attention for its potential biological activities. The bromine atom and the cyclopropylamine moiety are crucial for binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. This interaction can influence various biological pathways, making it a candidate for further investigation in pharmacological contexts.
Antimicrobial Activity
Research has shown that compounds related to N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine, including its Schiff base derivatives, exhibit antimicrobial activity. This makes them interesting candidates for the development of new antimicrobial agents.
Comparison with Similar Compounds
Future Directions
Future studies should focus on the detailed characterization of its physical and chemical properties, such as solubility and stability, which are crucial for its applications in biological systems. Additionally, exploring its potential as a building block for more complex molecules with therapeutic properties could be beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume